(4-Bromophenyl)(4-hydroxyphenyl)methanone, also known as 4-bromo-4'-hydroxybenzophenone, is an organic compound with the molecular formula and a molecular weight of 277.11 g/mol. This compound features a bromine atom and a hydroxyl group attached to phenyl rings, which contribute to its unique chemical reactivity and biological activity. It is classified as an aryl ketone and is primarily used in scientific research for its potential applications in various fields including chemistry, biology, and medicine.
The synthesis of (4-Bromophenyl)(4-hydroxyphenyl)methanone typically involves the reaction of 4-bromobenzoyl chloride with phenol. This reaction is conducted in the presence of a base such as pyridine, which facilitates the formation of the desired compound through nucleophilic substitution.
The structure of (4-Bromophenyl)(4-hydroxyphenyl)methanone consists of two phenyl rings connected by a carbonyl group. The bromine atom is located on one phenyl ring while a hydroxyl group is present on the other.
This structure allows for various interactions with biological targets, influencing its reactivity and potential applications in medicinal chemistry .
(4-Bromophenyl)(4-hydroxyphenyl)methanone undergoes several types of chemical reactions:
These reactions allow for the modification of the compound to create various derivatives with potentially enhanced properties.
The mechanism by which (4-Bromophenyl)(4-hydroxyphenyl)methanone exerts its biological effects involves several pathways:
In vitro studies indicate that (4-Bromophenyl)(4-hydroxyphenyl)methanone exhibits high antiproliferative activity against human hepatoma cancer cell lines, suggesting its potential as an anticancer agent .
These properties make it suitable for various applications in synthetic organic chemistry and medicinal research .
(4-Bromophenyl)(4-hydroxyphenyl)methanone has diverse applications across several scientific fields:
(4-Bromophenyl)(4-hydroxyphenyl)methanone exerts potent anticancer effects through selective telomerase inhibition. Human telomerase reverse transcriptase (hTERT) is overexpressed in >85% of cancers, enabling replicative immortality. This compound demonstrates dual-phase hTERT modulation:
Mechanistically, hTERT suppression correlates with nuclear factor-kappa B (NF-κB/p65) downregulation. Immunofluorescence studies confirm coordinated reduction in nuclear p65 and hTERT, indicating disruption of the NF-κB-hTERT transcriptional axis—a critical pathway for telomerase maintenance in malignancies [1].
Table 2: Antiproliferative and Telomerase Inhibitory Activity
Cell Line | IC₅₀ (Proliferation) | Telomerase IC₅₀ | Selectivity Index vs. Normal Cells |
---|---|---|---|
SMMC-7721 (Liver) | 88 nM | 0.19 μM | >113-fold (vs. L-02 hepatocytes) |
Reference Inhibitor | BIBR1532: >1 μM | BIBR1532: >0.5 μM | <10-fold |
The compound induces lethal endoplasmic reticulum stress through a self-amplifying cycle:
In xenograft models, tumors treated with analogs show elevated GRP78 and CHOP, confirming ERS-driven apoptosis in vivo [1].
ERS and mitochondrial apoptosis converge via oxidative mechanisms:
The compound’s phenolic moiety may undergo redox cycling, generating semiquinone radicals that deplete glutathione reserves—amplifying oxidative damage initiated by ERS [3] [8].
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: